molecular formula C24H32N2O3S B11338833 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11338833
M. Wt: 428.6 g/mol
InChI Key: YRDPTAJLMABPNV-UHFFFAOYSA-N
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Description

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable amine or amide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both a piperidine ring and a carboxamide group. This combination of structural features gives it distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H32N2O3S/c1-17(2)22-11-7-9-19(4)23(22)25-24(27)20-12-14-26(15-13-20)30(28,29)16-21-10-6-5-8-18(21)3/h5-11,17,20H,12-16H2,1-4H3,(H,25,27)

InChI Key

YRDPTAJLMABPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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